
N-methyl-6-oxo-3H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-6-oxo-3H-pyridine-3-carboxamide: is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of nicotinamides and is known for its unique structural properties, which include a pyridine ring substituted with a methyl group and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-methyl-6-oxo-3H-pyridine-3-carboxamide typically begins with the appropriate pyridine derivative.
Methylation: The pyridine derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated product is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group.
Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide using ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxamide can undergo further oxidation to form more oxidized derivatives.
Reduction: The compound can be reduced to form N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols under basic or acidic conditions.
Major Products:
Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxylic acid.
Reduction: N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.
Substitution: Derivatives with different substituents replacing the carboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which N-methyl-6-oxo-3H-pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of oxidative stress and inhibition of specific signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-methyl-5-carboxylamide-2-pyridone
- N-methyl-2-pyridone-5-carboxamide
Comparison:
- N-methyl-6-oxo-3H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a keto and carboxamide group, which confer distinct chemical reactivity and biological activity.
- Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-methyl-6-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-5H,1H3,(H,8,11) |
InChI-Schlüssel |
VENCKILMSBWPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1C=CC(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
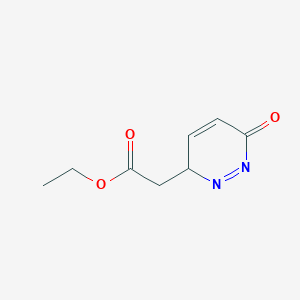
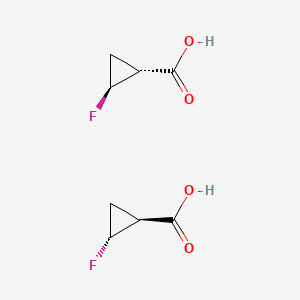
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)

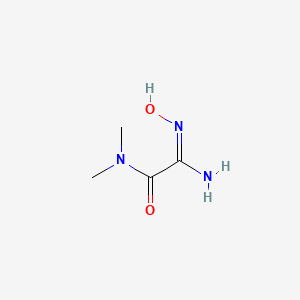
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)
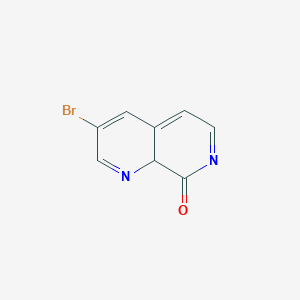
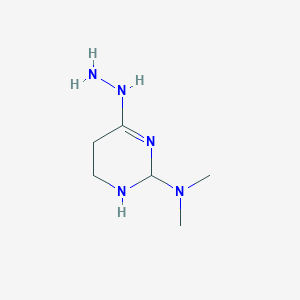
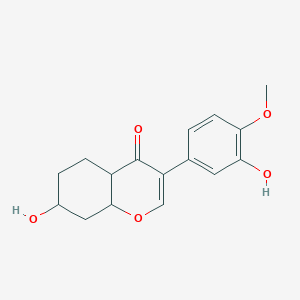
![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
